molecular formula C20H24N2O5S B6573719 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide CAS No. 946214-50-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide

Cat. No.: B6573719
CAS No.: 946214-50-2
M. Wt: 404.5 g/mol
InChI Key: UPFLJAMEKLRZAB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinoline-derived benzamide class, characterized by a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 2,4-dimethoxybenzamide moiety at position 5. Its molecular formula is C₂₀H₂₄N₂O₅S (molecular weight: 404.48 g/mol). The ethanesulfonyl group enhances solubility and metabolic stability compared to bulkier substituents, while the 2,4-dimethoxybenzamide moiety may influence target binding via electronic and steric effects .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-12-15(7-10-18(14)22)21-20(23)17-9-8-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFLJAMEKLRZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide typically begins with the preparation of the tetrahydroquinoline core. The key steps may include:

  • Cyclization Reaction: Condensation of aniline derivatives with β-ketoesters under acidic conditions to form the tetrahydroquinoline skeleton.

  • Ethanesulfonyl Introduction: Introduction of the ethanesulfonyl group through sulfonylation, using reagents such as ethanesulfonyl chloride in the presence of a base.

  • Benzamide Derivation: Coupling of the tetrahydroquinoline intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by:

  • Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

  • Catalysis: Using catalysts to lower the energy requirements and improve selectivity for the desired product.

  • Green Chemistry: Implementing solvent-free conditions and environmentally benign reagents to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide can undergo various reactions, including:

  • Oxidation: Conversion to sulfoxides or sulfones under mild oxidative conditions.

  • Reduction: Reduction of the ethanesulfonyl group to ethanethiol derivatives.

  • Substitution: Nucleophilic substitution reactions at the methoxy groups.

Common Reagents and Conditions

  • Oxidation Reagents: Use of mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction Reagents: Employment of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution Conditions: Typical conditions involve nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products

  • Sulfoxides and Sulfones: Formed from oxidation.

  • Ethanethiol Derivatives: Formed from reduction.

  • Substituted Benzamides: Formed from nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. The presence of the tetrahydroquinoline structure may enhance the antimicrobial efficacy of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide compared to simpler sulfonamides.
  • Anticancer Potential : The structural complexity of this compound suggests it may interact with various biological targets involved in cancer pathways. Research into similar compounds has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes or receptors.
  • Neurological Applications : Given the tetrahydroquinoline's association with neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. This could lead to applications in treating neurodegenerative diseases.

Organic Synthesis

The synthesis of this compound can be approached through various synthetic methodologies:

  • Condensation Reactions : Utilizing amine and carbonyl chemistry to form the amide bond.
  • Functional Group Modifications : The sulfonyl and methoxy groups can be introduced via electrophilic aromatic substitution or nucleophilic attacks on suitable precursors.

These synthetic pathways highlight the versatility of this compound in organic synthesis settings.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

  • Receptor Modulation: Modulates receptor activities by acting as an agonist or antagonist.

  • Signal Transduction: Interferes with cellular signal transduction pathways.

Comparison with Similar Compounds

Core Structural Analogues from and

The following compounds share the tetrahydroquinoline scaffold but differ in substituents and biological activity profiles:

Compound ID/Name Key Substituents Synthesis Yield (%) Key Properties/Notes
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (70) Piperidin-4-yl group at position 1; thiophene-2-carboximidamide at position 6 72.6 Demonstrated NOS inhibitory activity; higher polarity (piperidine increases H-bond acceptors).
N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (71) 1-Methylpyrrolidin-3-yl group at position 1 65.6 Reduced steric hindrance compared to piperidine derivatives; moderate logP (~2.7).
N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (29) Oxo group at position 2; pyrrolidin-1-yl-ethyl chain at position 1 68 Increased conformational flexibility; potential for enhanced target engagement.

Key Observations :

  • Sulfonyl vs. Amine/Alkyl Groups : The ethanesulfonyl group in the target compound improves solubility (logP ~2.7) compared to piperidine/pyrrolidine derivatives, which may have higher logP due to alkyl chains .
  • Benzamide vs.

Positional Isomerism: 2,4-Dimethoxy vs. 3,5-Dimethoxy Benzamide

describes N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide, a positional isomer of the target compound.

Property 2,4-Dimethoxybenzamide (Target) 3,5-Dimethoxybenzamide ()
Substituent Positions Ortho (2) and para (4) Meta (3) and para (5)
logP ~2.7 (estimated) 2.71
Hydrogen Bond Donors 1 1
Polar Surface Area (Ų) ~69.7 (estimated) 69.74

Impact of Isomerism :

  • Electronic Effects : The 2,4-dimethoxy arrangement may create a stronger electron-donating effect compared to 3,5-dimethoxy, altering binding affinity to targets like enzymes or receptors.

Sulfonyl-Containing Analogues from and

While focuses on pesticidal benzamides (e.g., diflufenican), and describes patent compounds (e.g., pyridazine derivatives), structural parallels include:

  • Sulfentrazone (): Contains a methanesulfonamide group but lacks the tetrahydroquinoline core, limiting direct comparability .
  • Example 1 in : Features a benzothiazole-amino-tetrahydroquinoline hybrid; the ethanesulfonyl group in the target compound may confer better pharmacokinetics than thiazole-carboxylic acid derivatives .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a tetrahydroquinoline core with an ethanesulfonyl group and a dimethoxybenzamide moiety. The synthesis typically involves multi-step processes starting from aniline derivatives and utilizing various reagents to introduce the sulfonyl and benzamide groups.

Synthetic Route Overview:

  • Formation of Tetrahydroquinoline: Starting from aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
  • Sulfonylation: Introduction of the ethanesulfonyl group using ethanesulfonyl chloride.
  • Coupling Reaction: The final compound is formed by coupling with 2,4-dimethoxybenzoyl chloride under basic conditions.

The biological activity of this compound appears to be mediated through interactions with specific molecular targets such as enzymes and receptors. The unique functional groups present in the compound may facilitate binding to these targets, leading to various biological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Properties: Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation in vitro.
  • Acetylcholinesterase Inhibition: Similar compounds have demonstrated activity as acetylcholinesterase (AChE) inhibitors, which could be relevant for treating neurodegenerative diseases.

Case Studies

  • In Vitro Studies on Cytotoxicity:
    • A study evaluated the cytotoxic effects of related compounds on human fibroblast cells using the SRB assay. Results indicated that certain derivatives exhibited low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
  • AChE Inhibition Studies:
    • Compounds structurally similar to this compound were tested for AChE inhibition. Results showed promising IC50 values indicating potential therapeutic applications in Alzheimer's disease .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
CytotoxicityLow toxicity at 100 µM
AChE InhibitionIC50 values indicating inhibition

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